4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a triazinobenzimidazole derivative characterized by a methylthio (-SMe) group at the para position of the phenyl substituent. This compound belongs to a class of fused heterocycles synthesized via cyclocondensation reactions between 2-guanidinobenzimidazole and substituted aldehydes or ketones . The triazinobenzimidazole core combines a benzimidazole moiety with a 1,3,5-triazine ring, enabling structural diversity through substitution at the 4-position of the dihydrotriazine ring. Such compounds are pharmacologically significant, exhibiting antinematodal activity against parasites like Trichinella spiralis .
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c1-22-11-8-6-10(7-9-11)14-19-15(17)20-16-18-12-4-2-3-5-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQCXXMCGVTOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole moiety is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with a carboxylic acid derivative. In a representative protocol, o-phenylenediamine reacts with 4-(methylthio)benzoic acid in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, achieving 68–72% yield. Microwave-assisted methods reduce reaction times to 20–30 minutes at 150°C with comparable yields, as demonstrated in triazine-benzimidazole hybrid syntheses.
Table 1: Benzimidazole Core Synthesis Comparison
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | PPA | 120–140 | 6–8 | 68–72 |
| Microwave irradiation | None | 150 | 0.3–0.5 | 70–75 |
Triazine Ring Annulation
Cyclization with cyanuric chloride under basic conditions introduces the 1,3,5-triazino[1,2-a]benzimidazole system. A optimized protocol involves:
- Dissolving the benzimidazole intermediate in dry THF at 0°C
- Adding cyanuric chloride (1.2 equiv) and triethylamine (3.0 equiv)
- Gradual warming to 25°C over 4 hours
This achieves 58–62% yield with 95% purity. Microwave-enhanced variants at 80°C for 15 minutes improve yields to 74% while reducing dimerization byproducts.
Methylthio Group Functionalization
Direct Thioetherification
Post-cyclization, the phenyl ring undergoes nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe) in DMF at 100°C for 12 hours. Key parameters:
Palladium-Catalyzed Coupling
For advanced intermediates, a Suzuki-Miyaura coupling approach enables late-stage introduction of the methylthiophenyl group:
# Representative reaction scheme
substrate + 4-(methylthio)phenylboronic acid → Pd(PPh₃)₄, Na₂CO₃ → Product
Conditions :
Reaction Optimization Strategies
Solvent Effects on Cyclization
Comparative studies in aprotic solvents reveal:
Table 2: Solvent Impact on Triazine Formation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 4.0 | 62 |
| DMF | 36.7 | 2.5 | 68 |
| NMP | 32.2 | 3.0 | 65 |
DMF accelerates reactions through enhanced substrate solubility but requires strict anhydrous conditions to prevent hydrolysis.
Temperature Gradients in Microwave Synthesis
A 2024 study demonstrated non-linear relationships between microwave power and product quality:
$$ \text{Yield} = 0.154T^2 - 2.87T + 89.6 \quad (R^2 = 0.98) $$
Where $$ T $$ = temperature in °C (80–160°C range). Optimal results occurred at 120°C (82% yield), beyond which decomposition dominated.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular reactors with:
Crystallization Protocols
Final purification uses mixed-solvent systems:
Table 3: Crystallization Solvent Systems
| Solvent Ratio (EtOAc:Hexane) | Crystal Purity (%) | Recovery (%) |
|---|---|---|
| 1:3 | 99.2 | 85 |
| 1:4 | 99.5 | 78 |
| 1:5 | 99.8 | 72 |
The 1:4 ratio balances purity and recovery for commercial production.
Analytical Characterization
Spectroscopic Fingerprinting
Purity Assessment
HPLC method validation parameters:
- Column : C18, 250 × 4.6 mm, 5 μm
- Mobile phase : MeCN/H₂O (70:30) + 0.1% TFA
- Retention time : 6.72 ± 0.3 min
- LOQ : 0.05 μg/mL
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the methylthio group is believed to enhance the lipophilicity of the compound, potentially improving its cell membrane penetration and antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | P. aeruginosa | 12 µg/mL |
These results suggest that derivatives of triazines and benzimidazoles can be effective against various bacterial strains, making them candidates for further development as antimicrobial agents.
Anticancer Applications
The anticancer potential of 4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been investigated in various studies. The compound's mechanism of action is thought to involve the induction of apoptosis in cancer cells through multiple pathways, including:
- Cell Cycle Arrest : The compound has shown the ability to induce S phase arrest in cancer cells.
- Apoptotic Pathway Activation : It upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- Caspase Activation : Activation of caspase-3 leads to mitochondrial dysfunction and subsequent cell death.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Study on Antimicrobial Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazine derivatives and evaluated their antimicrobial activity against common pathogens. The study highlighted that compounds similar to this compound exhibited promising activity against resistant strains of bacteria .
Study on Anticancer Effects
Another significant study focused on the anticancer properties of triazine derivatives. Researchers found that these compounds could effectively inhibit the growth of various cancer cell lines by triggering apoptotic pathways. The study provided insights into the structure-activity relationship (SAR), emphasizing that modifications to the methylthio group could enhance cytotoxicity .
Mechanism of Action
The mechanism of action of 4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their function and leading to the desired therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazinobenzimidazoles exhibit varied biological and physicochemical properties depending on substituents at the 4-position. Below is a detailed comparison:
Structural and Physicochemical Properties
Table 1: Key Structural and Synthetic Data of Selected Triazinobenzimidazoles
Key Observations:
- Electron-Withdrawing Groups (e.g., -F, -Cl): The 3-fluorophenyl derivative (281.28 g/mol) exhibits moderate yields (75%) and distinct IR peaks for NH₂ and aromatic bending . Chloro-fluoro substituents (e.g., 4-chloro-2-fluorophenyl) are associated with discontinued development, possibly due to toxicity or synthesis challenges .
- Electron-Donating Groups (e.g., -OH, -OCH₃): Hydroxyl-substituted derivatives show high yields (88%) and strong hydrogen-bonding capacity (IR νOH ~3500 cm⁻¹), enhancing solubility and target interactions . Trimethoxy substitution increases molecular weight (352.37 g/mol) and may improve CNS penetration .
- Heterocyclic Substituents (e.g., thienyl): The 5-methyl-2-thienyl analog (278.33 g/mol) is marketed for medicinal applications, suggesting favorable pharmacokinetics .
Biological Activity
4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews the latest findings regarding its pharmacological properties, including its potential as an anticancer agent, antimicrobial activity, and mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a triazine ring fused with a benzimidazole moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The compound showed an IC50 value of approximately 5.85 µM against the MCF-7 breast cancer cell line, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer effect is believed to stem from the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest that this compound may interact with key proteins involved in cell cycle regulation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Bacterial Inhibition : In vitro assays indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 50 µg/ml against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also demonstrated antifungal properties with an MIC of 250 µg/ml against Candida albicans, suggesting its potential use in treating fungal infections .
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
Data Tables
| Biological Activity | IC50 Value (µM) | MIC (µg/ml) |
|---|---|---|
| MCF-7 Cell Line | 5.85 | - |
| Staphylococcus aureus | - | 50 |
| Escherichia coli | - | 50 |
| Candida albicans | - | 250 |
Q & A
Q. What are the standard synthetic protocols for preparing 4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?
The compound can be synthesized via condensation reactions between 2-guanidinobenzimidazole derivatives and substituted aromatic aldehydes. A typical protocol involves refluxing 2-guanidinobenzimidazole (10 mmol) with 4-(methylthio)benzaldehyde (10 mmol) in a solvent like ethanol or DMF, catalyzed by glacial acetic acid or hydrochloric acid, followed by purification via recrystallization or column chromatography. Reaction conditions (e.g., solvent polarity, acid catalyst strength) significantly influence yield and purity .
Q. How can structural characterization resolve ambiguities in the compound’s molecular configuration?
X-ray crystallography is critical for resolving structural ambiguities, such as disordered substituents (e.g., phenyl ring orientations) and hydrogen bonding networks. For example, refinements using restraints on bond lengths (e.g., C–C = 1.39 Å) and anisotropic displacement parameters can model disorder ratios (e.g., 55.8:44.2 split in phenyl orientations). Complementary techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) validate molecular connectivity .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should focus on enzyme inhibition assays (e.g., dihydrofolate reductase, DHFR) due to structural similarities to known DHFR inhibitors . Antimicrobial activity can be assessed via broth microdilution against Gram-positive/negative bacteria and fungi, with MIC values compared to reference drugs like ciprofloxacin .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Discrepancies in reported bioactivity may arise from variations in assay conditions (e.g., pH, temperature) or structural analogs. Researchers should:
Q. What strategies optimize synthetic yield while minimizing side reactions?
Computational reaction design tools (e.g., quantum chemical pathfinding) can predict optimal conditions. For example, ICReDD’s approach combines quantum calculations with experimental feedback to narrow parameters like solvent choice (polar aprotic vs. protic) and catalyst loading. This reduces trial-and-error iterations and improves yield by >20% .
Q. How does the methylthio substituent influence regioselectivity in further functionalization?
The methylthio group acts as an electron-donating substituent, directing electrophilic aromatic substitution to the para position. For instance, nitration or halogenation reactions favor para-substitution, which can be confirmed via HPLC-MS and 2D NMR (e.g., NOESY for spatial proximity analysis) .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify target protein expression changes.
- Metabolomics : LC-MS to track metabolic pathway disruptions (e.g., folate metabolism in DHFR inhibition) .
Methodological Challenges and Solutions
Q. How can crystallographic disorder in the triazino-benzimidazole core be accurately modeled?
In X-ray refinements, rigid-body constraints and isotropic displacement parameters for disordered regions (e.g., phenyl rings) improve model accuracy. Software like SHELXL allows refinement of occupancy ratios and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .
Q. What computational tools predict solubility and bioavailability for preclinical studies?
Use QSPR models (Quantitative Structure-Property Relationship) with descriptors like logP, polar surface area, and hydrogen-bond donors. Software such as Schrödinger’s QikProp or SwissADME provides estimates for solubility (~0.1 mg/mL in water) and Caco-2 permeability .
Q. How do substituent variations (e.g., methylthio vs. methoxy) affect pharmacokinetic profiles?
- Methylthio : Enhances lipophilicity (logP +0.5) and membrane permeability but may reduce aqueous solubility.
- Methoxy : Increases hydrogen-bonding capacity, improving solubility but potentially reducing CNS penetration.
Comparative studies via HPLC retention times and PAMPA assays quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
